Carbamic acid, (3-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
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Overview
Description
Carbamic acid, (3-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of carbamates, which are widely studied for their pharmacological properties.
Preparation Methods
The synthesis of carbamic acid, (3-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride typically involves the reaction of 3-(pentyloxy)phenyl isocyanate with 2-(4-morpholinyl)ethanol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Carbamic acid, (3-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Carbamic acid, (3-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of carbamic acid, (3-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to various biochemical and physiological effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the brain, which can improve memory and cognitive function.
Comparison with Similar Compounds
Carbamic acid, (3-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride can be compared with other similar compounds, such as:
Carbamic acid, (4-(octyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride: This compound has a similar structure but with an octyloxy group instead of a pentyloxy group.
Carbamic acid, (3-fluoro-4-(4-morpholinyl)phenyl)-, ethyl ester: This compound has a fluoro group and an ethyl ester instead of a pentyloxy group and a morpholinyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
112922-96-0 |
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Molecular Formula |
C18H29ClN2O4 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl N-(3-pentoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-2-3-4-11-23-17-7-5-6-16(15-17)19-18(21)24-14-10-20-8-12-22-13-9-20;/h5-7,15H,2-4,8-14H2,1H3,(H,19,21);1H |
InChI Key |
LEYYIWMZDIICIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2.Cl |
Origin of Product |
United States |
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